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Compound of Interest

3,4-Difluoro-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B1451509

An In-depth Technical Guide to 3,4-Difluoro-2-hydroxybenzaldehyde for Advanced Research

Introduction: The Strategic Value of a Fluorinated
Building Block

3,4-Difluoro-2-hydroxybenzaldehyde (CAS No. 502762-95-0) is a highly functionalized
aromatic aldehyde that has emerged as a critical building block for researchers in medicinal
chemistry and materials science.[1] Its strategic importance lies in the unique combination of a
salicylaldehyde core with vicinal fluorine atoms on the benzene ring. This specific arrangement
of functional groups—a reactive aldehyde, a chelating hydroxyl group, and electron-
withdrawing fluorine atoms—provides a versatile platform for synthesizing complex molecular
architectures.

In the field of drug development, the incorporation of fluorine is a well-established strategy to
modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can
enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity,
thereby improving a drug candidate's overall profile. 3,4-Difluoro-2-hydroxybenzaldehyde
serves as a key starting material for introducing these benefits, particularly in the synthesis of
novel protein degraders and other targeted therapeutics.[1] This guide provides a
comprehensive overview of its commercial availability, supplier landscape, quality validation,
and core applications for professionals in the field.
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Physicochemical and Handling Data

A thorough understanding of the compound's properties is fundamental to its successful
application and safe handling.

Property Value Source
CAS Number 502762-95-0 [11[2]
Molecular Formula C7HaF202 [1112][3]
Molecular Weight 158.1 g/mol [1]
Typical Purity >95% - 98% [1][2]

White to off-white or cream-
Appearance _ [4]
colored powder/solid

Storage Conditions 2-8°C, under inert atmosphere [2]

H315 (Causes skin irritation),
H319 (Causes serious eye

Hazard Statements o [21[5]
irritation), H335 (May cause

respiratory irritation)

P261 (Avoid breathing dust),

P305+P351+P338 (IF IN

EYES: Rinse cautiously with
Precautionary Statements water for several minutes. [2][5]

Remove contact lenses, if

present and easy to do.

Continue rinsing)

Commercial Availability and Sourcing

3,4-Difluoro-2-hydroxybenzaldehyde is available from a range of chemical suppliers
specializing in building blocks for research and development. Availability can vary from in-stock
items for small quantities to backordered status for larger, bulk quantities. Researchers should
inquire directly with suppliers for lead times on larger orders.
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Catalog Number

Available Pack

Supplier Typical Purit
2 (Example) o 4 Sizes

250mg, 500mg, 14,
AOBChem 21543 95%

59, 10g, 259, 100g
CP Lab Chemicals (Varies) min 98% 100mg
Chemrio 41759 (Not Specified) Inquire
Sigma-Aldrich (Varies by partner) 98% (Varies)
BLD Pharm BD258104 (Not Specified) Inquire

Note: This table is not exhaustive and is intended to provide a representative sample of

suppliers. Stock levels and availability are subject to change.

Core Applications in Synthetic Chemistry

The utility of 3,4-Difluoro-2-hydroxybenzaldehyde stems from its three reactive sites, which

can be addressed with high chemo-selectivity.

o Aldehyde Group: This is the primary site for reactions such as Wittig olefination, aldol

condensation, reductive amination, and the formation of Schiff bases (imines) and

hydrazones.[6] These reactions are fundamental for elongating carbon chains and

introducing nitrogen-containing functional groups.

e Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Its position ortho

to the aldehyde allows it to act as a powerful chelating group, making the molecule a

precursor for salen-type ligands used in organometallic chemistry and catalysis, similar to its

monofluorinated analogs.[7]

 Difluorinated Benzene Ring: The two fluorine atoms significantly influence the ring's

electronic properties, making it more electron-deficient. This enhances the acidity of the

phenolic proton and can direct ortho-lithiation or other electrophilic aromatic substitution

reactions if the hydroxyl and aldehyde groups are appropriately protected.
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The primary application for this building block is in the synthesis of complex organic molecules,
particularly Active Pharmaceutical Ingredients (APIS). It is explicitly categorized as a Protein
Degrader Building Block, indicating its use in constructing molecules like PROTACs
(Proteolysis-Targeting Chimeras) or molecular glues, which are at the forefront of modern drug
discovery.[1]

A Self-Validating System: Quality Control and
Protocol Verification

For research and drug development, the purity and structural integrity of starting materials are
paramount to ensure experimental reproducibility and avoid the generation of misleading data.
A prudent researcher will not solely trust the supplier's Certificate of Analysis (CoA) but will
implement an independent verification workflow.

Experimental Workflow for Quality Verification

Caption: Workflow for independent quality control of 3,4-Difluoro-2-hydroxybenzaldehyde.

Step-by-Step Methodologies

1. Proton NMR (*H NMR) Spectroscopy
o Objective: Confirm the presence and coupling of aromatic and aldehyde protons.
e Protocol:

o Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCls or
DMSO-ds).

o Acquire the spectrum on a 400 MHz or higher spectrometer.
o Expected Results:
o Asinglet for the aldehyde proton (-CHO) between 6 9.5-10.5 ppm.

o Asinglet or broad singlet for the hydroxyl proton (-OH), with its chemical shift being
concentration and solvent-dependent.
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o Two coupled signals in the aromatic region (6 6.5-8.0 ppm), corresponding to the two
protons on the benzene ring. The coupling patterns (doublets of doublets) will be
characteristic of the fluorine substitution.

. Fluorine NMR (*°*F NMR) Spectroscopy
Objective: Confirm the presence and environment of the two fluorine atoms.
Protocol:
o Use the same sample prepared for *H NMR.
o Acquire a proton-decoupled °F NMR spectrum.

Expected Results: Two distinct signals, likely appearing as doublets due to F-F coupling,
confirming the 3,4-difluoro substitution pattern.

. High-Performance Liquid Chromatography (HPLC)
Objective: Quantify the purity of the compound.
Protocol:

o Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or
methanol) at approximately 1 mg/mL.

o Inject 5-10 pL onto a C18 reverse-phase column.

o Elute with a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic
acid or formic acid).

o Monitor the elution using a UV detector at a wavelength where the compound absorbs
(e.g., 254 nm or 280 nm).

Expected Results: A major peak corresponding to the product. The purity is calculated as the
area of the main peak divided by the total area of all peaks, which should match or exceed
the supplier's specification (e.g., 298%).
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Conclusion

3,4-Difluoro-2-hydroxybenzaldehyde is a readily available and highly valuable reagent for
chemists engaged in the design and synthesis of novel, high-value molecules. Its unique
electronic and structural features, conferred by the difluoro-salicylaldehyde core, make it an
indispensable tool in modern drug discovery and materials science. By sourcing from reputable
suppliers and performing rigorous, independent quality control using standard analytical
techniques, researchers can confidently integrate this building block into their synthetic
workflows to accelerate innovation and ensure the reliability of their scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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